Sodium taurolithocholate

Description

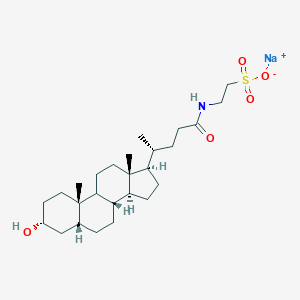

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAERYJYXPRIDTO-HRHHVWJRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701036211 | |

| Record name | Sodium taurolithocholate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6042-32-6 | |

| Record name | Sodium taurolithocholate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanisms of Sodium Taurolithocholate-Induced Cholestasis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium taurolithocholate (TLC), the taurine conjugate of the monohydroxylated secondary bile acid lithocholic acid, is a potent cholestatic agent extensively utilized in experimental models to elucidate the mechanisms of cholestasis. This technical guide provides a comprehensive overview of the multifaceted mechanisms by which TLC induces cholestasis, focusing on its profound effects on hepatobiliary transport systems, intracellular signaling cascades, mitochondrial function, and the regulation of nuclear receptors. We will delve into the molecular intricacies of TLC-induced disruption of bile flow, offering field-proven insights and detailed experimental protocols to empower researchers in their investigation of cholestatic liver injury.

Introduction: The Challenge of Cholestasis

Cholestasis is characterized by a disruption in the formation and/or flow of bile, leading to the accumulation of bile acids and other cholephiles within the liver. This buildup of cytotoxic bile acids initiates a cascade of cellular events, including hepatocyte injury, inflammation, and fibrosis, ultimately culminating in progressive liver disease. Drug-induced cholestasis represents a significant clinical challenge, contributing to a substantial proportion of drug-induced liver injury (DILI) cases. Understanding the molecular underpinnings of cholestasis is therefore paramount for the development of effective therapeutic interventions and for the preclinical safety assessment of new chemical entities.

Sodium taurolithocholate serves as a valuable tool in this endeavor, as it rapidly induces a reproducible and reversible cholestasis in various experimental models. Its mechanisms of action, while complex, offer a window into the fundamental processes governing bile formation and its pathological disruption.

The Core Insult: Disruption of Canalicular Transport

The primary and most immediate effect of sodium taurolithocholate is the profound impairment of bile salt secretion at the canalicular membrane of hepatocytes.[1] This is primarily achieved through the functional and physical disruption of key ATP-binding cassette (ABC) transporters responsible for the apical extrusion of bile constituents.

Internalization of the Bile Salt Export Pump (BSEP; ABCB11)

The Bile Salt Export Pump (BSEP) is the principal transporter responsible for the secretion of monovalent bile salts from hepatocytes into the bile canaliculi.[2] A critical mechanism of TLC-induced cholestasis is the rapid internalization of BSEP from the canalicular membrane into a subapical vesicular compartment.[1] This relocalization effectively removes the primary machinery for bile salt export, leading to their intracellular accumulation.

-

Quantitative Impact: In vivo studies in rats have demonstrated that administration of taurolithocholate (3 µmol/100 g body weight) can diminish the canalicular excretion of radiolabeled taurocholate by as much as 58%.[1]

Retrieval of the Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2)

MRP2 is another crucial canalicular transporter responsible for the secretion of a wide range of organic anions, including bilirubin glucuronides and conjugated bile salts. Similar to its effect on BSEP, TLC induces the retrieval of MRP2 from the canalicular membrane, further compromising the secretory capacity of the hepatocyte.[3] This dual impact on both BSEP and MRP2 leads to a rapid and severe impairment of bile flow.

Orchestrating the Disruption: Key Signaling Pathways

The internalization of BSEP and MRP2 is not a passive process but is actively driven by specific intracellular signaling cascades initiated by TLC.

The Central Role of Protein Kinase C (PKC)

A pivotal player in TLC-induced transporter retrieval is the activation of Protein Kinase C (PKC).[4] Specifically, TLC selectively activates the ε isoform of PKC (PKCε) at the canalicular membrane.[4] This activation is a critical upstream event that triggers the subsequent steps leading to transporter internalization.

MARCKS Phosphorylation: The Link to the Cytoskeleton

Activated PKCε phosphorylates the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS).[3] MARCKS is a protein that cross-links the actin cytoskeleton to the plasma membrane. Phosphorylation of MARCKS by PKCε causes its detachment from the membrane, leading to local alterations in the actin cytoskeleton that are permissive for the endocytic retrieval of canalicular transporters like MRP2.[3]

The Calcium Signal: The Initial Trigger

The activation of PKC by TLC is a calcium-dependent process. TLC induces a rapid, transient increase in the cytosolic free calcium concentration ([Ca²⁺]i) in hepatocytes.[3] This calcium is mobilized from the endoplasmic reticulum, acting as the initial trigger for the activation of calcium-sensitive PKC isoforms.[3]

The Cellular Energy Crisis: Mitochondrial Dysfunction and Oxidative Stress

Beyond its effects on canalicular transporters, sodium taurolithocholate also targets the powerhouse of the cell, the mitochondria, leading to a bioenergetic crisis and the generation of reactive oxygen species (ROS).

Induction of the Mitochondrial Permeability Transition (MPT)

Hydrophobic bile acids like TLC can induce the opening of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and mitochondrial swelling.[5] This compromises ATP production, which is essential for the function of ABC transporters like BSEP and MRP2.

Oxidative Stress

The disruption of the mitochondrial electron transport chain during the MPT leads to the increased production of reactive oxygen species (ROS), such as superoxide anions. This surge in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. Oxidative stress, in turn, can damage cellular components, including lipids, proteins, and DNA, and can further impair the function of membrane transporters.

Nuclear Receptor Dysregulation: The Role of the Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor that acts as a master regulator of bile acid homeostasis.[6] It controls the expression of genes involved in bile acid synthesis, transport, and detoxification.[7] While the direct interaction of TLC with FXR is an area of ongoing investigation, it is clear that the cholestatic environment created by TLC leads to a dysregulation of FXR signaling.

In a healthy state, high intracellular bile acid levels would activate FXR, leading to the transcriptional upregulation of BSEP to promote bile acid efflux and the downregulation of NTCP (the primary basolateral bile acid uptake transporter) to reduce bile acid uptake. However, in the context of TLC-induced cholestasis, this protective feedback loop is impaired. The rapid, non-genomic effects of TLC on transporter internalization and mitochondrial function may precede and override the slower, genomic responses mediated by FXR. Furthermore, some studies suggest that lithocholic acid and its conjugates may act as antagonists of FXR, which would further exacerbate cholestasis by preventing the adaptive transcriptional response.[8]

Experimental Protocols for the Study of TLC-Induced Cholestasis

A robust understanding of TLC-induced cholestasis is built upon well-designed and reproducible experimental models. The following protocols provide a framework for investigating the mechanisms discussed in this guide.

In Vivo Model: Continuous Intravenous Infusion of TLC in Rats

This model allows for the study of the acute effects of TLC on bile flow and hepatobiliary transport in a whole-organism context.

Protocol:

-

Animal Preparation: Anesthetize male Wistar rats (250-300g) and perform a laparotomy to expose the common bile duct.

-

Bile Duct Cannulation: Cannulate the common bile duct with PE-10 tubing to allow for the collection of bile.

-

Vascular Access: Cannulate the jugular vein for the continuous infusion of TLC.

-

TLC Infusion: Following a stabilization period, infuse a solution of sodium taurolithocholate at a rate sufficient to induce cholestasis (e.g., 1.4-1.6 µmol/min/100g body weight).[9]

-

Bile Collection and Analysis: Collect bile in pre-weighed tubes at regular intervals (e.g., every 10-15 minutes) to determine bile flow rate. Bile can be subsequently analyzed for bile acid concentration and the excretion of specific markers.

-

Tissue Harvesting: At the end of the experiment, perfuse the liver with saline and harvest tissue for histological analysis, immunofluorescence, or biochemical assays.

In Vitro Model: Isolated Rat Hepatocyte Couplets (IRHCs)

IRHCs are pairs of hepatocytes that maintain a functional bile canaliculus between them, providing an excellent in vitro system to study canalicular transport and its disruption.

Protocol:

-

Hepatocyte Isolation: Isolate primary hepatocytes from a rat liver using a two-step collagenase perfusion method.[10]

-

Couplet Culture: Plate the isolated hepatocytes at a low density on collagen-coated coverslips to allow for the formation of couplets. Culture for 4-6 hours.

-

TLC Treatment: Incubate the IRHCs with a working concentration of TLC (e.g., 10 µM) for a defined period (e.g., 30-60 minutes).

-

Functional Assays: Assess canalicular secretion by monitoring the excretion of fluorescent substrates such as cholyl-lysyl-fluorescein (CLF).

-

Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for BSEP, MRP2, and cytoskeletal components like F-actin to visualize changes in their localization.

Immunofluorescence Staining for BSEP and MRP2

This protocol allows for the visualization of transporter internalization in response to TLC.

Protocol:

-

Cell/Tissue Preparation: Use either cryosections of liver tissue from the in vivo model or cultured hepatocytes on coverslips.

-

Fixation: Fix the samples with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies against BSEP and MRP2 (diluted in blocking solution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the samples and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Imaging: Visualize the samples using a confocal microscope.[11][12]

Measurement of Intracellular Calcium with Fura-2 AM

This ratiometric fluorescent dye allows for the quantification of changes in intracellular calcium concentration.

Protocol:

-

Cell Loading: Incubate cultured hepatocytes with Fura-2 AM (e.g., 1-5 µM) in a suitable buffer for 30-60 minutes at 37°C.[13][14]

-

Washing: Wash the cells to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

TLC Stimulation: Add TLC to the cells and continue to record the fluorescence ratio over time.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.[15][16]

Quantitative Data Summary

| Parameter | Experimental Model | Treatment | Result | Reference |

| Canalicular Excretion of Taurocholate | In vivo rat | TLC (3 µmol/100g) | 58% decrease | [1] |

| Plasma Reflux of Taurocholate | In vivo rat | TLC (3 µmol/100g) | 96% increase | [1] |

| PKCε Translocation to Membrane | Isolated rat hepatocytes | TLC (10 µM) | 47.9% increase | [4] |

| Membrane-Bound PKC Activity | Isolated rat hepatocytes | TLC (10 µM) | 60.5% increase | [4] |

Conclusion: A Multifaceted Mechanism of Cholestatic Injury

Sodium taurolithocholate induces cholestasis through a complex and interconnected series of events that rapidly cripple the hepatocyte's ability to secrete bile. The primary insult is the disruption of canalicular transport via the PKCε-mediated internalization of BSEP and MRP2, a process initiated by a surge in intracellular calcium. This is compounded by mitochondrial dysfunction, which leads to ATP depletion and oxidative stress, further impairing cellular function and promoting hepatocyte injury. The dysregulation of FXR signaling adds another layer to this pathological cascade by undermining the cell's adaptive transcriptional responses.

By providing a detailed understanding of these mechanisms and robust experimental protocols, this guide aims to equip researchers with the knowledge and tools necessary to further unravel the complexities of cholestasis and to accelerate the development of novel therapies for this challenging group of liver diseases.

References

- Anwer, M. S., & Stieger, B. (2014). Taurolithocholate-induced Mrp2 retrieval involves MARCKS phosphorylation by protein kinase Cε in HuH-NTCP cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 306(1), G52-G61.

- Roma, M. G., Basiglio, C. L., Crocenzi, F. A., Sánchez Pozzi, E. J., & Mottino, A. D. (2006).

-

BioIVT. (n.d.). BSEP (ABCB11) Transporter Assay. Retrieved from [Link]

- Yoon, Y. B., & Kang, J. H. (1982). Tauroursodeoxycholate prevents taurocholate induced cholestasis. Life sciences, 30(6), 507–514.

- Martínez-Becerra, P., Vaquero, J., & Marín, J. J. G. (2017).

- Tanimura, H., Takeda, H., & Setoyama, H. (1993). Secretin prevents taurocholate-induced intrahepatic cholestasis in the rat.

- Yu, J., Lo, J. L., Huang, L., & Staudinger, J. L. (2004). The farnesoid X receptor controls gene expression in a ligand- and promoter-selective fashion. The Journal of biological chemistry, 279(10), 8857–8866.

- Trauner, M., Fickert, P., & Wagner, M. (2005). The rat canalicular conjugate export pump (Mrp2) is down-regulated in intrahepatic and obstructive cholestasis. Gastroenterology, 116(5), 1156-1164.

- Rocchi, L., Koprek, T., Vinken, M., & van Grunsven, L. A. (2020). Monomeric bile acids modulate the ATPase activity of detergent-solubilized ABCB4/MDR3. Journal of lipid research, 61(11), 1476–1486.

-

Krajinovic, M., Ristic, B., Gajovic, S., & Kostovic-Knezevic, L. (2005). Immunofluorescent detection of Bsep and Mrp2 proteins in the liver during gestational period. ResearchGate. Retrieved from [Link]

- Al-Trad, B., Ashankyty, I., & Al-Batayneh, K. (2024). Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis. Methods and protocols, 8(5), 111.

- Beuers, U., Bilzer, M., Chittattu, A., Kullak-Ublick, G. A., Keppler, D., Paumgartner, G., & Dombrowski, F. (2001). Modulation of protein kinase C by taurolithocholic acid in isolated rat hepatocytes.

- Kanno, T., Fujita, H., Muranaka, S., Yano, H., Utsumi, T., Yoshioka, T., Inoue, M., & Utsumi, K. (2003). Mitochondrial swelling and cytochrome c release: sensitivity to cyclosporin A and calcium. Journal of health science, 49(4), 253-259.

- Javitt, N. B. (1968). Effect of sodium taurolithocholate on bile flow and bile acid exeretion.

- Horikawa, M., Kato, Y., & Sugiyama, Y. (2004). Inhibition of bile acid transport across Na+/taurocholate cotransporting polypeptide (SLC10A1) and bile salt export pump (ABCB 11)-coexpressing LLC-PK1 cells by cholestasis-inducing drugs. The Journal of pharmacology and experimental therapeutics, 310(2), 757–764.

-

Royal College of Obstetricians & Gynaecologists. (2022). Intrahepatic cholestasis of pregnancy (Green-top Guideline No. 43). Retrieved from [Link]

- Martínez-Pinilla, E., & Reyes-Parada, M. (2017).

-

Trauner, M., Arrese, M., Lee, H., Boyer, J. L., & Karpen, S. J. (1998). Indirect immunofluorescence localization of Mrp2 in control and treated rat livers. ResearchGate. Retrieved from [Link]

- Petrescu, A. D., & DeMorrow, S. (2021). Farnesoid X Receptor as Target for Therapies to Treat Cholestasis-Induced Liver Injury. Cells, 10(8), 1846.

-

Units Moodle. (n.d.). Ca2+ imaging with FURA-2 AM. Retrieved from [Link]

- Gonzalez, F. J., & Jiang, C. (2017). Editor's Highlight: Farnesoid X Receptor Protects Against Low-Dose Carbon Tetrachloride-Induced Liver Injury Through the Taurocholate-JNK Pathway. Toxicological sciences : an official journal of the Society of Toxicology, 158(2), 247–259.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of inhibition of taurolithocholate‐induced retrieval of plasma membrane MRP2 by cyclic AMP and tauroursodeoxycholate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Editor’s Highlight: Farnesoid X Receptor Protects Against Low-Dose Carbon Tetrachloride-Induced Liver Injury Through the Taurocholate-JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Editor's Highlight: Farnesoid X Receptor Protects Against Low-Dose Carbon Tetrachloride-Induced Liver Injury Through the Taurocholate-JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Secretin prevents taurocholate-induced intrahepatic cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 11. researchgate.net [researchgate.net]

- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 13. moodle2.units.it [moodle2.units.it]

- 14. hellobio.com [hellobio.com]

- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Sodium Taurolithocholate (Na-TLCA) Signaling in Liver Cells: A Technical Guide

Executive Summary

Sodium taurolithocholate (Na-TLCA) is the taurine-conjugated sodium salt of lithocholic acid, a hydrophobic secondary bile acid. In hepatic research, it serves a dual purpose: at low physiological concentrations, it acts as a potent signaling ligand for the G-protein-coupled bile acid receptor 1 (GPBAR1/TGR5); at supraphysiological concentrations, it is the gold-standard tool compound for inducing intrahepatic cholestasis in vitro.

This guide delineates the specific signaling architectures activated by Na-TLCA in hepatocytes and non-parenchymal cells (NPCs), distinguishing between adaptive survival signaling and cholestatic toxicity. It provides a validated, self-verifying protocol for utilizing Na-TLCA in Sandwich-Cultured Hepatocytes (SCH).

Part 1: Mechanistic Architecture

Cellular Uptake and Transport

Unlike unconjugated lithocholic acid, which enters cells via passive diffusion, Na-TLCA requires active transport due to its ionization and taurine conjugation.

-

Basolateral Uptake: Mediated primarily by the Na+-Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1) . Organic Anion Transporting Polypeptides (OATPs) play a minor secondary role.

-

Canalicular Efflux: Under normal conditions, Na-TLCA is excreted into the bile canaliculus via the Bile Salt Export Pump (BSEP/ABCB11) .

-

Cholestatic Mechanism: Na-TLCA has a high affinity for canalicular membranes. At high concentrations (>50 µM), it incorporates into the lipid bilayer, reducing membrane fluidity and competitively inhibiting BSEP, leading to the accumulation of toxic bile species.

The TGR5 Signaling Axis (Kupffer Cells & Cholangiocytes)

While hepatocytes express low levels of TGR5, the primary signaling effects of Na-TLCA are mediated through non-parenchymal cells, which then influence hepatocytes via paracrine signaling.

-

Pathway: Na-TLCA

TGR5 -

Outcome:

-

Kupffer Cells: Inhibition of NF-

B nuclear translocation, reducing TNF- -

Cholangiocytes: Stimulation of proliferation and bicarbonate secretion.

-

The Hepatocyte Toxicity & Survival Axis

In hepatocytes, Na-TLCA triggers a tug-of-war between survival signaling (PI3K/Akt) and necrotic cell death.

-

PI3K/Akt Survival Pathway: Low-dose Na-TLCA induces phosphorylation of Akt at Thr308 and Ser473 via EGFR transactivation or oxidative stress signaling. This inhibits Bad/Bax translocation to mitochondria.

-

Mitochondrial Dysfunction (The Tipping Point): As intracellular Na-TLCA rises, it acts as a mitochondrial toxin:

-

Increases cytosolic Ca

(ER release). -

Triggers Mitochondrial Permeability Transition (MPT).

-

Collapse of

(membrane potential). -

Release of Cytochrome c and ROS generation.

-

Necrosis: In rodent hepatocytes, Na-TLCA predominantly causes necrosis (LDH release) rather than apoptosis due to rapid ATP depletion preventing caspase execution.

-

Part 2: Data Presentation

Concentration-Dependent Effects of Na-TLCA

| Concentration | Primary Mechanism | Key Readout | Physiological Relevance |

| 1 – 10 µM | TGR5 Activation | cAMP elevation (Kupffer/Cholangiocytes) | Post-prandial signaling |

| 10 – 50 µM | Adaptive Stress Response | Akt Phosphorylation (p-Ser473) | Early cholestasis / Adaptation |

| > 50 µM | Cholestasis Induction | Decreased Bile Flow (CLF accumulation) | Pathological Cholestasis |

| > 100 µM | Mitochondrial Toxicity | LDH Release, ATP Depletion | Acute Liver Failure models |

Part 3: Visualization of Signaling Pathways

Caption: Dual signaling of Na-TLCA: TGR5-mediated anti-inflammatory pathways in NPCs vs. dose-dependent PI3K survival or mitochondrial necrosis in hepatocytes.

Part 4: Experimental Protocol

Validated Model: Sandwich-Cultured Hepatocytes (SCH)

Objective: To distinguish between Na-TLCA-induced signaling and cholestatic toxicity using a self-validating "Calcium Switch" method.

1. Reagents & Preparation

-

Na-TLCA Stock: Dissolve Sodium Taurolithocholate in sterile DMSO to 100 mM. Aliquot and freeze (-20°C). Avoid repeated freeze-thaw cycles to prevent precipitation.

-

Culture Medium: Williams' E Medium supplemented with insulin, transferrin, selenium (ITS+), dexamethasone (100 nM), and 10% FBS (for seeding only).

-

Buffers:

-

Standard HBSS: Containing 1.25 mM CaCl

. -

Ca

-Free HBSS: Supplemented with 0.5 mM EGTA (to chelate residual calcium).

-

2. Culture Setup (Days 1-4)

-

Seeding: Plate primary hepatocytes on collagen-coated 24-well plates (density: 0.7 x 10

cells/mL). -

Overlay: 24 hours post-seeding, overlay cells with Matrigel™ (0.25 mg/mL) or neutralized collagen type I. This induces the repolarization of hepatocytes and formation of bile canaliculi.

-

Maturation: Culture for 3-4 days to allow functional expression of NTCP and BSEP.

3. The "Calcium Switch" Assay (Day 5)

This step validates that your readouts are specific to biliary excretion and canalicular integrity.

-

Dosing: Incubate cells with Na-TLCA (0, 10, 50, 100 µM) for 24 hours.

-

Wash: Rinse cells 3x with warm Standard HBSS.

-

Probe Incubation: Incubate cells with a fluorescent bile acid analogue (e.g., CDF or Cholyl-Lysyl-Fluorescein ) for 10 minutes.

-

Efflux Phase (The Switch):

-

Group A (Control): Incubate in Standard HBSS (Canaliculi remain closed; fluorescence accumulates in canaliculi).

-

Group B (Disrupted): Incubate in Ca

-Free HBSS (Tight junctions open; canalicular contents empty into media).

-

-

Quantification: Lyse cells and measure fluorescence.

-

Biliary Excretion Index (BEI):

-

Interpretation: A decrease in BEI in Na-TLCA treated cells indicates cholestasis (BSEP inhibition or canalicular damage).

-

4. Toxicity vs. Signaling Readouts

-

Signaling (Western Blot): Lyse cells in RIPA buffer with phosphatase inhibitors. Probe for p-Akt (Thr308) and p-Akt (Ser473) .[1][2][3]

-

Necrosis: Measure LDH (Lactate Dehydrogenase) in the supernatant.

-

Apoptosis: Measure Caspase-3/7 activity (luminescent assay). Note: Expect low caspase activity with Na-TLCA as necrosis dominates.

Part 5: Experimental Workflow Diagram

Caption: Workflow for evaluating Na-TLCA effects in Sandwich-Cultured Hepatocytes using the Calcium Switch method.

References

-

Mechanism of cholestasis induced by taurolithocholate in the isolated perfused hamster liver. Source: King & Blitzer, Journal of Clinical Investigation. [Link]

-

TGR5 Signaling in Hepatic Metabolic Health. Source: Biology (Basel). [Link]

-

Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity. Source: Swift et al., Drug Metabolism Reviews. [Link]

-

Measuring Apoptosis and Necrosis in Cholestatic Liver Injury. Source: Woolbright & Jaeschke, Methods in Molecular Biology. [Link]

-

Akt phosphorylation sites of Ser473 and Thr308 regulate AKT degradation. Source: Bioscience, Biotechnology, and Biochemistry. [Link]

Sources

The Pivotal Role of Sodium Taurolithocholate in Understanding and Predicting Drug-Induced Cholestasis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Drug-induced cholestasis, a significant manifestation of drug-induced liver injury (DILI), presents a major challenge in pharmaceutical development. The accumulation of bile acids within hepatocytes is a central event in the pathogenesis of cholestasis, leading to cellular damage and impaired liver function. Among the various bile acids, sodium taurolithocholate (TLC), the taurine conjugate of the hydrophobic secondary bile acid lithocholic acid, has emerged as a critical tool for elucidating the mechanisms of cholestasis and for assessing the cholestatic potential of new chemical entities. This technical guide provides a comprehensive overview of the multifaceted role of TLC in drug-induced cholestasis, detailing its mechanisms of action, the experimental models used to study its effects, and its application in preclinical drug safety assessment.

Introduction: The Challenge of Drug-Induced Cholestasis

Drug-induced liver injury is a leading cause of acute liver failure and a primary reason for the withdrawal of approved drugs from the market. Cholestatic and mixed cholestatic-hepatocellular injuries are severe forms of DILI, accounting for a substantial portion of all hepatic drug toxicities.[1] Cholestasis is characterized by a functional or mechanical obstruction of bile flow, leading to the intrahepatic accumulation of bile acids and other biliary constituents.[2] This accumulation triggers a cascade of detrimental events, including hepatocyte apoptosis and necrosis, inflammation, and fibrosis, which can progress to chronic liver disease.[3][4]

Bile acids themselves, particularly hydrophobic species like lithocholic acid and its conjugates, are key mediators of cholestatic liver injury.[5] Sodium taurolithocholate, due to its potent and reproducible cholestatic effects, has become an indispensable experimental tool. Understanding the mechanisms by which TLC induces cholestasis provides invaluable insights into the pathophysiology of the disease and offers a framework for evaluating the risk of drug-induced cholestasis.

Molecular Mechanisms of Taurolithocholate-Induced Cholestasis

The cholestatic effects of sodium taurolithocholate are pleiotropic, involving the disruption of multiple cellular processes critical for bile formation and hepatocyte integrity.

Interference with Bile Flow and Canalicular Transport

One of the primary mechanisms of TLC-induced cholestasis is its interference with the bile acid-independent fraction of bile flow.[6] Studies in isolated perfused hamster livers have shown that TLC can induce cholestasis even while bile acid secretion is maintained, suggesting a direct effect on the canalicular or ductular transport machinery.[6]

A critical molecular target of TLC and many cholestatic drugs is the Bile Salt Export Pump (BSEP) , an ATP-binding cassette (ABC) transporter located on the canalicular membrane of hepatocytes.[7][8] BSEP is the primary transporter responsible for the secretion of monovalent bile salts from hepatocytes into the bile.[9] Inhibition of BSEP by drugs or their metabolites leads to the intracellular accumulation of cytotoxic bile acids, a key initiating event in cholestasis.[7] The relationship between BSEP inhibition and the potential for a drug to cause DILI is well-established.[8][10]

Ultrastructural Alterations of the Biliary Pole

Exposure to TLC induces rapid and profound ultrastructural changes at the biliary pole of the hepatocyte. These changes include:

-

Dilation of bile canaliculi: A hallmark of cholestasis, indicating impaired bile drainage.[11]

-

Loss of canalicular microvilli: These structures increase the surface area for secretion and their loss impairs canalicular function.[11]

-

Lamellar transformation of the canalicular membrane: This alteration reflects changes in the lipid composition and fluidity of the membrane.[11]

These morphological changes are indicative of severe disruption to the structural and functional integrity of the bile secretory apparatus.

Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are central players in bile acid-induced hepatotoxicity.[12] During cholestasis, the accumulation of hydrophobic bile acids, including TLC, leads to mitochondrial dysfunction characterized by:

-

Increased oxidative stress: Bile acids can promote the generation of reactive oxygen species (ROS) within mitochondria.[3]

-

Mitochondrial membrane depolarization: This disrupts the electrochemical gradient necessary for ATP synthesis.[5]

-

Opening of the mitochondrial permeability transition pore (mPTP): This can trigger the release of pro-apoptotic factors like cytochrome c.[5]

This cascade of mitochondrial events contributes significantly to hepatocyte apoptosis and necrosis in cholestatic liver injury.[12]

Disruption of Hepatocyte Tight Junctions

Tight junctions are critical for maintaining the barrier between the bile canaliculi and the sinusoidal blood, preventing the back-leakage of bile.[13] Lithocholic acid, the unconjugated form of TLC, has been shown to increase the permeability of tight junctions.[14] This disruption of the blood-biliary barrier can lead to the regurgitation of toxic bile constituents into the systemic circulation, exacerbating liver injury.[13] Downregulation of tight junction proteins is a common feature in chronic biliary diseases.[15]

Induction of Hepatocyte Apoptosis

Toxic bile salts are potent inducers of hepatocyte apoptosis.[16][17] The signaling pathways involved are complex and can include:

-

Activation of death receptors: Some bile acids can activate the Fas death receptor pathway.[17]

-

Activation of protein kinase C (PKC): PKC activation has been implicated in bile salt-induced apoptosis.[16]

-

Endoplasmic Reticulum (ER) Stress: The accumulation of bile acids can induce ER stress, which in turn can trigger apoptosis.[5]

The apoptotic response to toxic bile acids is a key contributor to the parenchymal cell loss seen in cholestatic liver disease.[3]

Experimental Models for Studying Taurolithocholate-Induced Cholestasis

A variety of in vivo and in vitro models are utilized to investigate the mechanisms of TLC-induced cholestasis and to screen for the cholestatic potential of drug candidates.

In Vivo Models

Animal models, particularly rodents, are widely used to study cholestasis. Direct intravenous infusion of sodium taurolithocholate in rats is a common method to induce acute cholestasis.[18] This model allows for the investigation of the physiological and morphological changes associated with cholestasis in a whole-organism context.

Table 1: Key Parameters Measured in In Vivo Models of TLC-Induced Cholestasis

| Parameter | Method | Rationale |

| Bile Flow Rate | Bile duct cannulation and collection | Direct measure of cholestasis. |

| Serum Bile Acids | Enzymatic assays, LC-MS/MS | Indicates impaired biliary excretion. |

| Liver Histology | H&E staining, electron microscopy | To assess ultrastructural changes.[11] |

| Serum Liver Enzymes | ALT, AST, ALP, GGT assays | Markers of hepatocellular and cholestatic injury. |

In Vitro Models

In vitro models offer a more controlled environment for dissecting the molecular mechanisms of cholestasis and for higher-throughput screening of compounds.

-

Isolated Perfused Liver: This ex vivo model maintains the architecture of the liver and allows for the study of acute cholestatic events.[6]

-

Sandwich-Cultured Hepatocytes (SCHH): This is a widely used in vitro system that allows hepatocytes to form functional bile canaliculi. SCHH are invaluable for studying BSEP inhibition and bile acid transport.

-

Cell Lines Expressing Bile Acid Transporters: Cell lines engineered to express key transporters like the Na+-taurocholate cotransporting polypeptide (NTCP) and BSEP are used to study the direct interaction of drugs with these transporters.[1]

Experimental Protocol: BSEP Inhibition Assay in Sandwich-Cultured Human Hepatocytes

-

Cell Culture: Plate primary human hepatocytes on collagen-coated plates and overlay with a second layer of collagen to promote the formation of bile canalicular networks.

-

Compound Treatment: Treat the cells with the test compound and a positive control BSEP inhibitor (e.g., cyclosporine A) for a specified duration.

-

Bile Acid Efflux Assay: Incubate the cells with a labeled bile acid substrate (e.g., [3H]-taurocholate).

-

Quantification: Measure the amount of labeled bile acid that is transported into the bile canaliculi.

-

Data Analysis: Calculate the inhibition of BSEP-mediated bile acid efflux by the test compound.

The Role of Farnesoid X Receptor (FXR) in Bile Acid Homeostasis

The Farnesoid X Receptor (FXR) is a nuclear receptor that acts as a master regulator of bile acid homeostasis.[19][20] Activation of FXR by bile acids leads to the transcriptional regulation of genes involved in bile acid synthesis, transport, and metabolism.[19] Importantly, FXR activation stimulates the expression of BSEP, thereby promoting bile acid efflux.[21]

Interestingly, while TLC itself is a potent cholestatic agent, the activation of FXR by other bile acids or synthetic agonists can have a protective effect by enhancing the clearance of bile acids from the liver.[19] This highlights the complex and often opposing roles of different bile acids and their receptors in the regulation of liver function. The gut microbiome can also influence bile acid metabolism and signaling, with certain bacteria producing lithocholic acid, which can then be conjugated to form TLC.[22]

Application in Drug Development and Safety Assessment

The insights gained from studying sodium taurolithocholate-induced cholestasis have direct applications in drug development.

-

Early Screening for Cholestatic Liability: In vitro assays, such as the BSEP inhibition assay, are now routinely used in early drug discovery to identify compounds with a high risk of causing cholestasis.[7]

-

Mechanistic Investigations: When a drug candidate shows signs of cholestatic toxicity in preclinical or clinical studies, TLC can be used as a tool compound to investigate the underlying mechanisms.

-

Development of Safer Drugs: By understanding the chemical features that contribute to BSEP inhibition and cholestasis, medicinal chemists can design new drug candidates with a lower risk of this toxicity.[8]

Diagram 1: Workflow for Assessing Cholestatic Potential of a Drug Candidate

Caption: A streamlined workflow for assessing the cholestatic potential of new drug candidates.

Conclusion

Sodium taurolithocholate serves as a powerful and indispensable tool in the study of drug-induced cholestasis. Its ability to potently and reproducibly induce cholestasis through multiple, clinically relevant mechanisms makes it an ideal model compound for both fundamental research and preclinical drug safety assessment. By continuing to unravel the complex cellular and molecular events triggered by TLC, researchers and drug development professionals can gain a deeper understanding of the pathogenesis of cholestatic liver injury and work towards the development of safer and more effective medicines.

References

-

Cholestasis induced by sodium taurolithocholate in isolated hamster liver. PubMed. [Link]

-

Na+ -taurocholate cotransporting polypeptide inhibition has hepatoprotective effects in cholestasis in mice. PubMed. [Link]

-

Study on the acute toxicity of sodium taurocholate via zebrafish mortality, behavioral response, and NMR-metabolomics analysis. PubMed. [Link]

-

Mechanisms of drug induced cholestatic liver injury. The mechanisms of... ResearchGate. [Link]

-

Subcellular pathology of rat liver in cholestasis and choleresis induced by bile salts. 1. Effects of lithocholic, 3beta-hydroxy-5-cholenoic, cholic, and dehydrocholic acids. PubMed. [Link]

-

Taurolithocholate-induced Intrahepatic Cholestasis: Potentiation by Methyl Isobutyl Ketone and Methyl N-Butyl Ketone in Rats. PubMed. [Link]

-

Mechanisms of Hepatic Cholestatic Drug Injury. Xia & He Publishing Inc. [Link]

-

Na+‐taurocholate cotransporting polypeptide inhibition has hepatoprotective effects in cholestasis in mice. PMC - PubMed Central. [Link]

-

Triggering factors resulting in drug-induced cholestasis. Multiple... ResearchGate. [Link]

-

Experimental intrahepatic cholestasis. Semantic Scholar. [Link]

-

Safety, Tolerability, and Pharmacokinetics of Single and Multiple Topical Applications of Sodium Taurodeoxycholate, a Treatment for Atopic Dermatitis. PubMed. [Link]

-

DRUG INDUCED CHOLESTASIS. PMC - PubMed Central. [Link]

-

The role of bile acids in cholestatic liver injury. PMC - NIH. [Link]

-

Prediction of cholestatic potential of drugs and investigation of mechanisms underlying cholestasis. YouTube. [Link]

-

Cholestasis with altered structure and function of hepatocyte tight junction and decreased expression of canalicular multispecific organic anion transporter in a rat model of colitis. PubMed. [Link]

-

Bile salt-induced apoptosis of hepatocytes involves activation of protein kinase C. PubMed. [Link]

-

Novel insight into mechanisms of cholestatic liver injury. PMC - PubMed Central. [Link]

-

Biosynthesis and Trafficking of the Bile Salt Export Pump, BSEP: Therapeutic Implications of BSEP Mutations. PMC - NIH. [Link]

-

(PDF) Safety, Tolerability and Pharmacokinetics of Intravenous Sodium Taurodeoxycholate, HY209, a GPCR19 Agonist Inhibiting Inflammasomal Activation. ResearchGate. [Link]

-

Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism. PubMed. [Link]

-

Inflammation and Cell Death During Cholestasis: The Evolving Role of Bile Acids. NIH. [Link]

-

Tight junction permeability and liver plasma membrane fluidity in lithocholate-induced cholestasis. PubMed. [Link]

-

Safety, Tolerability and Pharmacokinetics of Intravenous Sodium Taurodeoxycholate, HY209, a GPCR19 Agonist Inhibiting Inflammasomal Activation. PMC - NIH. [Link]

-

Drug-induced Cholestasis: Mechanisms, Models, and Markers. ResearchGate. [Link]

-

Inhibition of BSEP-mediated [ 3 H]taurocholate transport measured in... ResearchGate. [Link]

-

Role of perivenous hepatocytes in taurolithocholate-induced cholestasis in vivo. PubMed. [Link]

-

Bile acids regulation of cellular stress responses in liver physiology and diseases. [Link]

-

Mitochondrial dysfunction in cholestatic liver diseases. PubMed. [Link]

-

Tight Junction Proteins and the Biology of Hepatobiliary Disease. MDPI. [Link]

-

Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms. NIH. [Link]

-

Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. MDPI. [Link]

-

Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse. NIH. [Link]

-

Resistance of rat hepatocytes against bile acid-induced apoptosis in cholestatic liver injury is due to nuclear factor-kappa B a. [Link]

-

Mitigating the inhibition of human bile salt export pump by drugs: opportunities provided by physicochemical property modulation, in silico modeling, and structural modification. PubMed. [Link]

-

Toxic bile salts induce rodent hepatocyte apoptosis via direct activation of Fas. JCI. [Link]

-

Tight junction stabilization prevents HepaRG cell death in drug-induced intrahepatic cholestasis. PMC - PubMed Central. [Link]

-

The Farnesoid X Receptor: Good for BAD. [Link]

-

Intestinal Farnesoid X Receptor Activation by Pharmacologic Inhibition of the Organic Solute Transporter α. ScienceOpen. [Link]

-

The Role of Bile Salt Export Pump Gene Repression in Drug-Induced Cholestatic Liver Toxicity. PMC - NIH. [Link]

-

Effects of acute and chronic disease on cell junctions in mouse liver. PMC - NIH. [Link]

Sources

- 1. DRUG INDUCED CHOLESTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammation and Cell Death During Cholestasis: The Evolving Role of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of bile acids in cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel insight into mechanisms of cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. egastroenterology.bmj.com [egastroenterology.bmj.com]

- 6. Cholestasis induced by sodium taurolithocholate in isolated hamster liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mitigating the inhibition of human bile salt export pump by drugs: opportunities provided by physicochemical property modulation, in silico modeling, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Bile Salt Export Pump Gene Repression in Drug-Induced Cholestatic Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Subcellular pathology of rat liver in cholestasis and choleresis induced by bile salts. 1. Effects of lithocholic, 3beta-hydroxy-5-cholenoic, cholic, and dehydrocholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondrial dysfunction in cholestatic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Tight junction permeability and liver plasma membrane fluidity in lithocholate-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of acute and chronic disease on cell junctions in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bile salt-induced apoptosis of hepatocytes involves activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. content-assets.jci.org [content-assets.jci.org]

- 18. Taurolithocholate-induced intrahepatic cholestasis: potentiation by methyl isobutyl ketone and methyl n-butyl ketone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Retrograde Biliopancreatic Duct Infusion of Bile Salts in Rats

[1]

Introduction & Mechanism of Action

The Retrograde Biliopancreatic Duct Infusion (RBDI) model mimics the clinical onset of biliary pancreatitis (gallstone obstruction).[1][2] The infusion of bile salts acts as a detergent, disrupting the mucosal barrier of the pancreatic duct, but its primary pathogenicity is driven by intracellular signaling dysregulation.

Mechanism:

Upon retrograde entry into the acinar lumen, bile salts (specifically Taurolithocholate and Taurocholate) translocate into acinar cells. They trigger a pathological release of calcium from the Endoplasmic Reticulum (ER) via Ryanodine Receptors (RyR) and IP3 Receptors. This sustained cytosolic

-

Mitochondrial Depolarization: Loss of ATP production.

-

Premature Zymogen Activation: Trypsinogen converts to Trypsin inside the cell.

-

Necrosis: Autodigestion of the pancreatic parenchyma.

Pathophysiological Cascade (DOT Visualization)

Figure 1: The mechanistic cascade of bile-salt induced pancreatitis. Note that Na-TLC is a more potent inducer of the Ca2+ release step than Na-TC.

Experimental Design & Reagents

Animal Selection

-

Species: Rat (Sprague-Dawley or Wistar).

-

Weight: 250–300 g (Strict weight control is vital for duct diameter consistency).

-

Sex: Male (Females have variable hormonal impacts on inflammatory response).

Reagent Preparation (The Critical Variable)

Prepare the solution fresh on the day of surgery in sterile saline (0.9% NaCl).

| Agent | Abbr. | Characteristics | Recommended Conc. (Induction) | Infusion Volume |

| Sodium Taurocholate | Na-TC | Standard model.[3] Hydrophilic. Reproducible necrosis.[4] | 3.5% – 5.0% | 1.0 mL/kg |

| Sodium Taurolithocholate | Na-TLC | High Potency. Hydrophobic. Induces severe Ca2+ flux. | 0.5% – 1.0% | 0.5 – 1.0 mL/kg |

Expert Insight: If you are validating a drug for general anti-inflammatory or anti-necrotic effects, use 3.5% Na-TC . Use Na-TLC only if your study specifically targets hydrophobic bile acid pathways or calcium signaling defects.

Surgical Protocol: Retrograde Biliopancreatic Duct Infusion[2][3]

Pre-requisites:

-

Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance) or Ketamine/Xylazine (IP).

-

Equipment: Dissecting microscope, PE-10 polyethylene tubing, micro-bulldog clamp (vascular clamp), infusion pump (Harvard Apparatus or similar).

Step-by-Step Methodology

1. Laparotomy and Exposure [5]

-

Shave and sanitize the abdomen. Perform a midline incision (2-3 cm).

-

Exteriorize the duodenum and identify the Common Bile Duct (CBD) .

-

Anatomical Note: In rats, the pancreatic duct joins the common bile duct to form the biliopancreatic duct, which enters the duodenum.

2. The "Hepatic Clamp" (Crucial Step)

-

Identify the hepatic hilum where the bile duct exits the liver.

-

Place a micro-bulldog clamp on the bile duct proximal to the pancreas (near the liver).

-

Why? This prevents the infusion from refluxing into the liver. Liver reflux causes acute hepatic necrosis, confounding the pancreatitis model and increasing mortality.

3. Cannulation

-

Use a 24G needle to gently puncture the duodenal wall opposite the Papilla of Vater.

-

Insert the PE-10 tubing through the puncture, thread it into the Papilla of Vater, and advance it 3–5 mm into the biliopancreatic duct.

-

Secure the cannula with a temporary silk tie or gentle pressure (do not ligate the duct permanently yet).

4. Retrograde Infusion

-

Connect the catheter to the infusion pump.

-

Infusion Rate: 5–10 µL/min .

-

Warning: Do not manually inject via syringe. High pressure causes mechanical acinar rupture (hydrostatic injury) rather than chemical injury.

-

Infuse the calculated volume (e.g., ~0.25–0.30 mL for a 250g rat).

5. Post-Infusion & Closure

-

Leave the catheter in place for 5 minutes post-infusion to prevent backflow.

-

Remove the catheter and the hepatic bulldog clamp.

-

Optional: Some protocols ligate the duct to induce obstruction + chemical injury (severe model), but for pure chemical injury, ensure the duct is patent.

-

Close the abdomen in two layers (muscle and skin).

Surgical Workflow Diagram (DOT)

Figure 2: Surgical workflow emphasizing the hepatic clamp step to isolate the pancreas.

Post-Operative Care & Monitoring[7][8]

-

Fluid Resuscitation: Administer 2-3 mL of sterile saline subcutaneously (SC) immediately post-op to counteract third-space fluid loss.

-

Analgesia: Buprenorphine (0.05 mg/kg SC) every 8-12 hours.

-

Endpoints: Monitor for hunched posture, piloerection, and lack of movement. Mortality in the severe Na-TC (5%) model can reach 20-30% without aggressive fluid support.

Validation & Data Interpretation

To confirm the model, samples should be collected at 12h (peak inflammation) and 24h (established necrosis).

Quantitative Markers (Expected Data)

| Marker | Tissue/Fluid | Mild AP (Low Dose) | Severe AP (High Dose) |

| Amylase/Lipase | Serum | 3–5x Baseline | >10x Baseline |

| MPO (Myeloperoxidase) | Lung/Pancreas | Moderate increase | High (indicates systemic inflammation) |

| Histology Score | Pancreas | Edema, vacuolization | Confluent necrosis , hemorrhage |

| Wet/Dry Ratio | Pancreas | ~4.0 - 5.0 | > 6.0 (Massive Edema) |

Troubleshooting:

-

High Mortality (<12h): Likely due to liver reflux (failed clamp) or excessively fast infusion (embolism).

-

High Variability:[4] Inconsistent cannulation depth or leakage at the papilla.

References

-

Laukkarinen, J. M., et al. (2007).[4] "A mouse model of acute biliary pancreatitis induced by retrograde pancreatic duct infusion of Na-taurocholate." Gut, 56(11), 1590–1598. Link

-

Schmidt, J., et al. (1992). "A better model of acute pancreatitis for evaluating therapy." Annals of Surgery, 215(1), 44–56. Link

-

Aho, H. J., & Nevalainen, T. J. (1980).[6] "Experimental pancreatitis in the rat. Sodium taurocholate-induced acute haemorrhagic pancreatitis." Scandinavian Journal of Gastroenterology, 15(4), 411–416.[6] Link

-

Perides, G., et al. (2010).[1][2] "Experimental acute biliary pancreatitis induced by retrograde infusion of bile acids into the mouse pancreatic duct."[1][2] Nature Protocols, 5(2), 335–341.[2] Link

-

Voronina, S., et al. (2002). "Bile acids induce a sustained increase in cytosolic Ca2+ in pancreatic acinar cells." The Journal of Physiology, 540(1), 49–55. Link

Sources

- 1. Experimental acute biliary pancreatitis induced by retrograde infusion of bile acids into the mouse pancreatic duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental acute biliary pancreatitis induced by retrograde infusion of bile acids into the mouse pancreatic duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium Taurocholate Induced Severe Acute Pancreatitis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal models of gastrointestinal and liver diseases. Animal models of acute and chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple taurocholate-induced model of severe acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note & Protocol: Quantitative Analysis of Sodium Taurolithocholate in Biological Fluids by HPLC-MS/MS

Abstract

This document provides a comprehensive guide for the quantitative analysis of Sodium Taurolithocholate (TLC-S), a secondary bile acid, in biological fluids such as serum and plasma. Given the role of bile acids as signaling molecules and biomarkers for hepatobiliary diseases, accurate quantification is critical.[1][2] This application note details a robust and sensitive method employing Solid-Phase Extraction (SPE) for sample cleanup, followed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). We will delve into the scientific rationale behind each protocol step, from sample preparation to method validation, adhering to principles outlined in regulatory guidelines to ensure data integrity and reliability.[3][4][5]

Introduction and Scientific Rationale

Sodium taurolithocholate is the taurine-conjugated form of lithocholic acid, a secondary bile acid formed by gut microbial metabolism. Its amphipathic nature, stemming from a rigid steroid core and a flexible side chain with a sulfonic acid group, dictates its analytical behavior.[6] Accurate measurement of TLC-S in matrices like serum or plasma is challenging due to its presence at low physiological concentrations, structural similarity to other endogenous bile acids, and the complexity of the biological matrix.[1][7][8]

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for bile acid analysis.[7][9] When coupled with tandem mass spectrometry (MS/MS), it offers unparalleled sensitivity and specificity, making it the gold standard for bioanalysis.[10][11] The method described herein is designed to overcome the inherent analytical challenges by:

-

Effective Sample Cleanup: Utilizing Solid-Phase Extraction (SPE) to remove interfering matrix components like proteins and phospholipids, which can cause ion suppression and shorten column life.[1][12][13]

-

Optimized Chromatography: Employing a reversed-phase C18 column with a gradient elution to achieve separation from isomeric bile acids.[7][14]

-

Sensitive and Specific Detection: Using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for unambiguous identification and quantification.[8][15]

The entire workflow is grounded in principles from authoritative bioanalytical method validation guidelines, such as those from the FDA and the International Council for Harmonisation (ICH), ensuring the production of reliable and reproducible data for research and clinical applications.[3][4][5][16][17][18]

Analyte Properties

Understanding the physicochemical properties of TLC-S is fundamental to developing a robust analytical method.

| Property | Value / Characteristic | Rationale for Method Development |

| Molecular Formula | C₂₆H₄₄NNaO₅S | Defines the exact mass for MS detection.[19] |

| Molecular Weight | 505.69 g/mol | Used for preparing standard solutions.[19] |

| pKa | ~1.9 (Sulfonic Acid Group) | The sulfonic acid group is strongly acidic, ensuring the molecule is negatively charged at typical mobile phase pH values (pH > 3). This is ideal for negative ion mode ESI-MS.[20][21] |

| Solubility | Soluble in water and methanol | Dictates the choice of solvents for stock solutions, sample reconstitution, and mobile phases.[22] |

| UV Absorbance | Poor chromophore | Lacks significant UV absorbance, making UV detection insensitive. This necessitates the use of a more sensitive detector like a mass spectrometer.[7] |

Detailed Experimental Protocols

Required Materials and Reagents

-

Standards: Sodium Taurolithocholate (≥97% purity), Isotope-labeled internal standard (IS), e.g., Taurolithocholic Acid-d4.

-

Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (LC-MS grade).

-

Biological Matrix: Human serum/plasma (drug-free, for calibration standards and QCs). Charcoal-stripped serum is recommended to minimize endogenous levels.[2]

-

SPE Cartridges: Reversed-phase C18 or polymeric SPE cartridges (e.g., HLB), 30 mg/1 mL.

-

Equipment: Precision pipettes, vortex mixer, refrigerated centrifuge, nitrogen evaporator, HPLC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a superior technique to simple protein precipitation (PPT) for bile acid analysis as it provides a much cleaner extract by removing not only proteins but also other interferences like phospholipids.[1] While PPT (mixing serum with 3-4 volumes of cold ACN or MeOH) is faster, the cleaner baseline and reduced matrix effects from SPE justify the additional steps.[7][23][24][25][26]

The following "bind-and-elute" strategy retains the hydrophobic TLC-S on a reversed-phase sorbent while more polar matrix components are washed away.[27]

-

Sample Pre-treatment: Thaw serum/plasma samples on ice. Centrifuge at 4°C for 10 min at ~13,000 x g to pellet any particulates.

-

Spiking: In a clean microcentrifuge tube, pipette 100 µL of serum/plasma. Add 10 µL of the internal standard (IS) working solution. Vortex briefly.

-

Dilution: Add 400 µL of 0.1% formic acid in water to the sample. This step reduces viscosity and ensures the sample environment is favorable for binding to the SPE sorbent.[12]

-

SPE Column Conditioning: Condition the C18 SPE cartridge by passing 1 mL of MeOH, followed by 1 mL of water. Do not let the sorbent bed go dry.[12]

-

Sample Loading: Load the entire pre-treated sample (510 µL) onto the conditioned SPE cartridge. Pass the sample through slowly (~1 drop/second).

-

Wash Step: Wash the cartridge with 1 mL of 5% MeOH in water. This removes hydrophilic impurities without eluting the analyte of interest.[15]

-

Elution: Elute the TLC-S and IS from the cartridge using 1 mL of MeOH into a clean collection tube.

-

Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid). Vortex thoroughly and transfer to an HPLC vial for analysis.

Caption: Solid-Phase Extraction (SPE) workflow for Sodium Taurolithocholate.

HPLC-MS/MS Instrumental Analysis

The following parameters serve as a robust starting point and should be optimized for the specific instrument used.

| Parameter | Recommended Condition | Rationale |

| Column | Reversed-Phase C18, e.g., 100 x 2.1 mm, 1.9 µm | Provides excellent retention and separation for hydrophobic molecules like bile acids.[14][28] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for other analytes if run in a panel and ensures good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency for bile acids.[7][14] |

| Gradient Elution | 0-1 min (40% B), 1-8 min (40-95% B), 8-9 min (95% B), 9.1-12 min (40% B) | A gradient is necessary to elute TLC-S with good peak shape and separate it from other less or more hydrophobic bile acids and matrix components. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing analysis time and separation efficiency. |

| Column Temp. | 50 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.[28][29] |

| Injection Volume | 10 µL | A small volume is sufficient given the sensitivity of MS/MS detection.[28] |

| Parameter | Recommended Condition | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Negative | The sulfonic acid group is readily deprotonated, making negative ion mode highly sensitive for taurine-conjugated bile acids.[10] |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Precursor Ion (Q1) | m/z 504.7 | Corresponds to the [M-H]⁻ ion of taurolithocholate. |

| Product Ion (Q3) | m/z 80.0 | Corresponds to the characteristic SO₃⁻ fragment from the taurine moiety, providing high specificity.[28] |

| Internal Standard | TLC-S-d4: Q1 m/z 508.7 → Q3 m/z 80.0 | The stable isotope-labeled IS co-elutes and experiences similar ionization effects, ensuring accurate correction for matrix effects and extraction variability.[8] |

| Source Temp. | ~350 °C | Optimized for efficient desolvation of the ESI droplets. |

| Collision Energy | Instrument Dependent | Must be optimized to maximize the signal of the product ion. |

Method Validation Protocol

A bioanalytical method must be validated to demonstrate its suitability for the intended purpose.[5][18] The validation protocol should adhere to the latest regulatory guidance (e.g., ICH M10 Bioanalytical Method Validation).[4][16]

Caption: Core parameters for bioanalytical method validation.

Table 3: Validation Experiments and Acceptance Criteria

| Parameter | Experiment | Acceptance Criteria (Typical) |

| Selectivity | Analyze blank matrix from at least 6 different sources to check for interferences at the retention times of the analyte and IS.[5] | Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte, and <5% for the IS. |

| Calibration Curve | Prepare an 8-point calibration curve in the matrix by spiking known concentrations. Analyze in triplicate. | A linear regression model (e.g., 1/x² weighted) should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations (n=6 at each level) on 3 separate days. | Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (CV) ≤15%. (±20% and ≤20% at LLOQ, respectively). |

| Extraction Recovery | Compare the peak area of an analyte from an extracted sample to the peak area of an analyte spiked into a post-extracted blank matrix (n=6). | Recovery should be consistent and reproducible across QC levels. |

| Matrix Effect | Compare the peak area of an analyte spiked into a post-extracted blank matrix from 6 sources to the peak area of a neat solution (n=6). | The CV of the IS-normalized matrix factor should be ≤15%. |

| Stability | Assess analyte stability in the matrix under various conditions: Freeze-Thaw (3 cycles), Short-Term (benchtop, room temp), Long-Term (storage temp, e.g., -80°C), and Post-Preparative (autosampler). | Mean concentration of stability samples must be within ±15% of nominal (freshly prepared) samples. |

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the quantification of Sodium Taurolithocholate in biological fluids. By combining an efficient Solid-Phase Extraction cleanup with the sensitivity and specificity of HPLC-MS/MS, this method is capable of producing high-quality, reliable data suitable for clinical research and drug development. Adherence to the described validation procedures is essential to ensure data integrity and compliance with regulatory expectations.

References

-

U.S. Food and Drug Administration (FDA). (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

-

Zhao, L., & Juck, M. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

-

Stoll, D. R., & Li, R. (2010). Guidelines for Bioanalytical 2D Chromatography Method Development and Implementation. Taylor & Francis Online. Available from: [Link]

-

Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation (Draft Guidance). Available from: [Link]

-

Norlab. Isolating Drugs from Biological Fluids - Using "Solvent First" Protein Precipitation. Available from: [Link]

-

LabRulez LCMS. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]

-

Frontiers Media. (2021). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Available from: [Link]

-

Phenomenex. Protein Precipitation Method. Available from: [Link]

-

Li, W., & Jian, W. (Eds.). (2014). Handbook of LC‐MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. Wiley. Available from: [Link]

-

Trott, N., et al. (2020). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. MDPI. Available from: [Link]

-

International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

-

Allied Academies. (2017). High-performance liquid chromatography-tandem mass spectrometry for the determination of bile acid in mice serum. Available from: [Link]

-

LCGC International. Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Available from: [Link]

-

LabRulez LCMS. Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. Available from: [Link]

-

ResearchGate. LC/MS traces of 10 bile acid standards. Available from: [Link]

-

ResearchGate. Separation by HPLC of taurocholate (Tac), cholate (Chol) and presumed.... Available from: [Link]

-

Han, J., et al. (2020). A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets. NIH National Library of Medicine. Available from: [Link]

-

Chromatography Today. (2021). The Fundamentals of Solid Phase Extraction (SPE). Available from: [Link]

-

Sian, M. S., & Rains, A. J. (1979). The application of high pressure liquid chromatography to the analysis of bile salts in human bile. PubMed. Available from: [Link]

-

Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). Available from: [Link]

-

Shimadzu. (2018). Simple Quantitative Analysis of 40 Total and Fractionated Bile Acids in Serum Using LC-MS/MS for Clinical Research Use. Available from: [Link]

-

Han, J., et al. (2020). A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets. PubMed. Available from: [Link]

-

Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available from: [Link]

-

Agilent Technologies. Analysis of Bile Acids by HPLC with ELSD using the Agilent InfinityLab Poroshell 120 EC-C18 LC Column. Available from: [Link]

-

National Center for Biotechnology Information. Sodium Taurocholate. PubChem. Available from: [Link]

-

Pharmacy Research. CAS 145-42-6 Sodium Taurocholate. Available from: [Link]

-

Matsuoka, K., et al. (2024). Micelle formation of sodium taurolithocholate. PubMed. Available from: [Link]

Sources

- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fda.gov [fda.gov]

- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 5. database.ich.org [database.ich.org]

- 6. Micelle formation of sodium taurolithocholate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 8. lcms.labrulez.com [lcms.labrulez.com]

- 9. The application of high pressure liquid chromatography to the analysis of bile salts in human bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. The Fundamentals of Solid Phase Extraction (SPE) [discover.restek.com]

- 14. mdpi.com [mdpi.com]

- 15. alliedacademies.org [alliedacademies.org]

- 16. labs.iqvia.com [labs.iqvia.com]

- 17. moh.gov.bw [moh.gov.bw]

- 18. fda.gov [fda.gov]

- 19. 牛磺石胆酸钠 | Sigma-Aldrich [sigmaaldrich.com]

- 20. Sodium taurocholate CAS#: 145-42-6 [m.chemicalbook.com]

- 21. Sodium taurocholate | 145-42-6 [chemicalbook.com]

- 22. Taurocholic acid sodium salt (CAS 145-42-6) | Abcam [abcam.com]

- 23. agilent.com [agilent.com]

- 24. norlab.com [norlab.com]

- 25. lcms.labrulez.com [lcms.labrulez.com]

- 26. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. lcms.cz [lcms.cz]

Application Notes & Protocols: Sodium Taurolithocholate for Solubilizing Membrane Proteins

Introduction: Navigating the Challenge of Membrane Protein Solubilization

Membrane proteins are fundamental to cellular life, acting as gatekeepers, signal transducers, and energy converters. They represent over 60% of current drug targets, making them a focal point for biomedical research and pharmaceutical development[1]. However, their inherent association with the lipid bilayer presents significant technical hurdles for their extraction and characterization[1][2]. To study these proteins in vitro, they must be carefully removed from their native membrane environment—a process known as solubilization[3].

Detergents are amphipathic molecules indispensable for this task[4]. By disrupting the lipid bilayer and forming micelles around the hydrophobic domains of membrane proteins, they render these proteins soluble in aqueous buffers[5]. Among the vast array of available detergents, bile salts, which are natural biological surfactants, offer a unique set of properties[6].

This guide focuses on a specific, less common bile salt: Sodium Taurolithocholate (NaTLC) . Unlike more conventional detergents, NaTLC possesses a unique molecular structure, resembling a bolaform amphiphile with hydrophilic groups at both ends of its rigid steroid ring[7]. This structure leads to the formation of large, string-like micelles, suggesting a potentially distinct interaction with membrane proteins that may offer advantages in stability and function preservation[7]. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of using NaTLC for membrane protein solubilization.

Physicochemical Profile of Sodium Taurolithocholate (NaTLC)

Understanding the properties of a detergent is the cornerstone of designing a successful solubilization strategy. The behavior of NaTLC in solution dictates the optimal conditions for extracting a target protein while maintaining its structural integrity.

| Property | Value | Significance for Solubilization | Reference |

| CAS Number | 6042-32-6 | Unique identifier for chemical substance registration. | |

| Molecular Weight | 505.69 g/mol | Required for accurate preparation of molar solutions. | |

| Type | Anionic Bile Salt | The charged headgroup can influence protein-protein interactions and purification strategies (e.g., ion-exchange chromatography). | [8] |

| Critical Micelle Concentration (CMC) | ~0.6 mM (at 35°C) | The concentration at which NaTLC monomers assemble into micelles. Solubilization occurs at or above the CMC. This low CMC suggests efficiency at lower concentrations compared to other bile salts like NaTC (3-11 mM). | [7] |

| Aggregation Form | Large, string-like micelles | This unique morphology may provide a different hydrophobic environment for solubilized proteins compared to the smaller, spherical micelles of many common detergents, potentially enhancing stability. | [7] |

| Solubility | Relatively low in water | This is a critical practical consideration. Stock solutions may need to be prepared carefully, and the usable concentration range might be limited. | [7] |

The Mechanism: How NaTLC Solubilizes Membrane Proteins

The solubilization of a membrane protein is a stepwise process driven by the concentration-dependent behavior of the detergent. While the unique bolaform structure of NaTLC may introduce subtle differences, the general mechanism follows a well-established model[4][].

Step 1: Membrane Partitioning and Lysis At concentrations below its CMC, NaTLC monomers insert themselves into the lipid bilayer. As the concentration increases, this partitioning disrupts the membrane's integrity, leading to lysis[4].

Step 2: Membrane Saturation As the NaTLC concentration reaches and surpasses the CMC (0.6 mM), the lipid bilayer becomes saturated with detergent monomers. This destabilizes the membrane, causing it to break apart into smaller fragments[].

Step 3: Formation of Mixed Micelles Finally, the membrane fragments are encapsulated into various micellar structures. The detergent forms "mixed micelles" containing NaTLC, lipids, and the target membrane protein. The hydrophobic transmembrane domains of the protein are shielded from the aqueous buffer by the hydrophobic core of the NaTLC micelle, rendering the entire complex soluble[5][].

Experimental Design & Optimization

The path to successful solubilization is empirical[3]. The following parameters provide a robust starting point for developing a protocol tailored to your specific protein of interest.

-